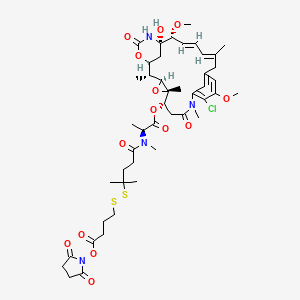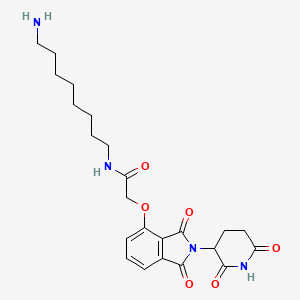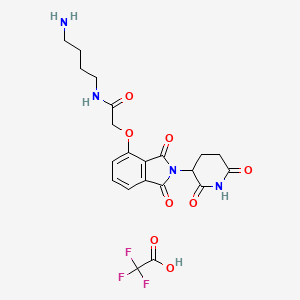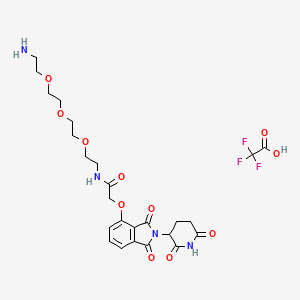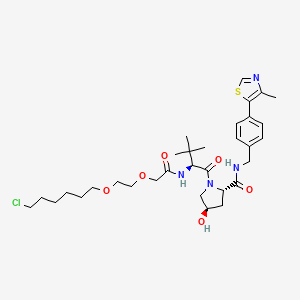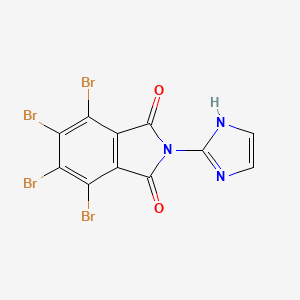
4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione
Overview
Description
“4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione” is a chemical compound. It is related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties .
Scientific Research Applications
Herbicide Development
A significant application of derivatives of 4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione is in the field of herbicide development. Compounds synthesized from this chemical structure have shown potent inhibition of protoporphyrinogen oxidase (PPO), a key enzyme targeted in herbicide design. For instance, specific derivatives have demonstrated higher PPO inhibition activity than existing herbicides like sulfentrazone, suggesting their potential as effective herbicidal agents (Jiang et al., 2011). Further studies have corroborated these findings, revealing that certain derivatives of this compound exhibit notable herbicidal activity, particularly in weed control for crops like wheat (Wu et al., 2014).
Antihypertensive Agents and Thromboxane Synthetase Inhibition
Research has also explored the potential of isoindole-1,3-dione derivatives as antihypertensive agents and thromboxane synthetase inhibitors. These compounds have been investigated for their dual functionality in both inhibiting thromboxane synthetase and exerting antihypertensive effects. This research points towards the versatility of these compounds in therapeutic applications (Press et al., 1986).
Molecular Docking and Pharmaceutical Development
There is significant interest in the use of isoindole-1,3-dione derivatives in pharmaceutical development, particularly as potential antipsychotics. Investigations include molecular docking studies to understand the interactions of these compounds with enzymes and receptors, such as phosphodiesterase 10A and serotonin receptors, which are relevant in the development of antipsychotic medications (Czopek et al., 2020).
Antibacterial Properties
The antibacterial properties of isoindole-1,3-dione derivatives have also been explored. Compounds synthesized from this structure have shown effectiveness against various bacterial strains, indicating their potential in developing new antibacterial agents (Ahmed et al., 2006).
properties
IUPAC Name |
4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3Br4N3O2/c12-5-3-4(6(13)8(15)7(5)14)10(20)18(9(3)19)11-16-1-2-17-11/h1-2H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXVUBDNHQEMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3Br4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126843228 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



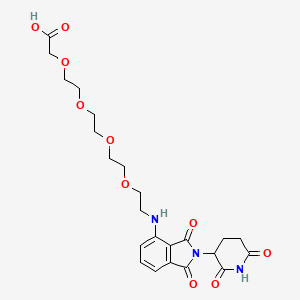

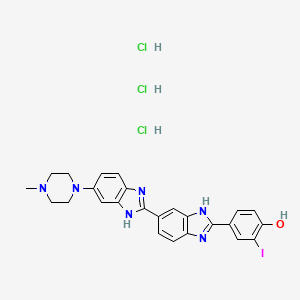
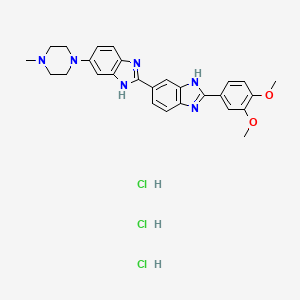
![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560571.png)
![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560572.png)

